molecular formula C12H9NS B1596096 2-Methylnaphtho[2,1-d]thiazole CAS No. 20686-62-8

2-Methylnaphtho[2,1-d]thiazole

Cat. No.: B1596096
CAS No.: 20686-62-8
M. Wt: 199.27 g/mol
InChI Key: OCRIUIGNOKGMOR-UHFFFAOYSA-N
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Description

2-Methylnaphtho[2,1-d]thiazole is a useful research compound. Its molecular formula is C12H9NS and its molecular weight is 199.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermodynamic Properties

  • Energetic Study : 2-Methylnaphtho[1,2-d]thiazole has been experimentally and computationally studied for its thermodynamic properties. These studies include the measurement of enthalpies of combustion and sublimation/vaporization, providing insights into the gas-phase standard molar enthalpies of formation of the compound (Silva, Morais, & Silva, 2018).

Organic Synthesis

  • Oxidative Annulation Methods : Research has developed highly efficient methods for the synthesis of 2-arylnaphtho[2,1-d]thiazoles. These methods utilize direct assembly through oxidative annulation and C-H functionalization under transition-metal-free conditions, which broadens the scope for synthesizing these compounds (Che, Jiang, Xiao, Huang, & Deng, 2017).

Molecular Synthesis and Analysis

  • Simple Synthesis Strategies : There's a study focused on the simple synthesis of 2-arylnaphthothiazoles, including a characterization of their structures using various spectroscopic techniques. This research aids in understanding the structural characteristics of these molecules (Zhang, Ni, Li, Qin, & Wei, 2012).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A study investigated the application of a related compound, 2-amino-4-methyl-thiazole, as a corrosion inhibitor for mild steel in acidic solutions. This research is indicative of the potential applications of thiazole derivatives in material protection and engineering (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Medicinal Chemistry

  • Anti-Tubercular Agents : Thiazoles derivatives, including 2-methylnaphtho[2,1-d]thiazole, have shown potential as anti-tubercular agents. Some compounds in this category displayed moderate activities against Mycobacterium tuberculosis, highlighting their potential in drug discovery (Prasad & Nayak, 2016).

Pharmaceutical Applications

Optical and Electronic Applications

  • Organic Light Emitting Diode (OLED) Development : A study on thiazolo[5,4-d]thiazole derivatives demonstrated their utility in the development of white organic light emitting diodes (WOLEDs). This research contributes to the expanding field of organic electronics and photonics (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).

Properties

IUPAC Name

2-methylbenzo[g][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRIUIGNOKGMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174743
Record name 2-Methylnaphtho(2,1-d)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20686-62-8
Record name 2-Methylnaphtho[2,1-d]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20686-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylnaphtho(2,1-d)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylnaphtho(2,1-d)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylnaphtho[2,1-d]thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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